21-Hidroxioligomicina A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Hydroxyoligomycin A (21-HOL) is an antibiotic produced by Streptomyces griseorubens, a species of soil-dwelling bacteria. It is a member of the oligomycin family, which includes several other antibiotics with similar structures and properties. 21-HOL is a polyketide macrolide, which means it is composed of several small molecules linked together in a large ring structure. Its unique structure gives it a variety of unique properties, making it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Antibiótico Antitumoral
“21-Hidroxioligomicina A” se conoce como un antibiótico antitumoral . Se ha descubierto que tiene una acción selectiva contra las líneas celulares tumorales de mamíferos . Esto lo convierte en un posible candidato para la investigación y el tratamiento del cáncer.
Co-metabolito de Nemadectin
Es un co-metabolito de nemadectin . Nemadectin es una lactona macrocíclica que se usa como agente antihelmíntico. La relación entre “this compound” y nemadectin podría explorarse más a fondo para posibles aplicaciones en el tratamiento de infecciones por gusanos parásitos.
Actividad Antifúngica Débil
Aunque su actividad antifúngica se considera débil , todavía podría estudiarse más a fondo para su posible uso en el tratamiento de infecciones fúngicas, especialmente en casos donde otros agentes antifúngicos son ineficaces.
Actividad Nematicida Débil
Similar a su actividad antifúngica, “this compound” también exhibe una actividad nematicida débil . Esto significa que podría usarse potencialmente para matar nematodos o gusanos redondos.
Inhibición de la Localización de la Membrana Plasmática de K-Ras
“this compound” se ha descubierto que inhibe la localización de la membrana plasmática de K-Ras
Mecanismo De Acción
Target of Action
The primary target of 21-Hydroxyoligomycin A is K-Ras , a membrane-bound GTPase . K-Ras proteins play a crucial role in regulating cell growth, proliferation, and differentiation . Mutant forms of K-Ras are prominent in many human cancers .
Mode of Action
21-Hydroxyoligomycin A acts as a potent inhibitor of K-Ras plasma membrane (PM) localization . It prevents the localization of oncogenic mutant K-Ras to the plasma membrane, which is essential for its functionality . The compound exhibits an IC50 value of 4.82 nM, indicating its high potency .
Biochemical Pathways
The inhibition of k-ras pm localization suggests potential impacts on pathways involving k-ras .
Pharmacokinetics
It is known that the compound is soluble in ethanol, methanol, dmf, and dmso, but practically insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
21-Hydroxyoligomycin A exhibits cytotoxicity, particularly against mammalian tumor cell lines . It has been reported to be cytotoxic to human colon cancer SW620 cells and human colorectal carcinoma cells . By inhibiting K-Ras PM localization, the compound may disrupt the growth and proliferation of cancer cells .
Análisis Bioquímico
Biochemical Properties
21-Hydroxyoligomycin A is known to interact with K-Ras, a membrane-bound GTPase that regulates cell growth, proliferation, and differentiation . It acts as a potent inhibitor of K-Ras plasma membrane localization, with an IC50 value of 4.82 nM .
Cellular Effects
21-Hydroxyoligomycin A has been reported to be cytotoxic to human colon cancer SW620 cells (IC50 = 14.4 μM), and to human colorectal carcinoma cells (IC50 > 3 μM) . It also inhibits the ABC transporter efflux pump P-glycoprotein (P-gp) .
Molecular Mechanism
The molecular mechanism of 21-Hydroxyoligomycin A involves the inhibition of K-Ras plasma membrane localization . Oncogenic mutant K-Ras must be localized to the plasma membrane to be functional . The study of its inhibitory mechanism of action is expected to reveal pathways and molecular targets to control K-Ras .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol, methanol, DMF, and DMSO but practically insoluble in water .
Metabolic Pathways
It is known that the compound is structurally distinct and synthesized by a separate pathway from the nemadectins .
Subcellular Localization
It is known that the compound can inhibit K-Ras plasma membrane localization .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of 21-Hydroxyoligomycin A involves the conversion of a commercially available starting material into a key intermediate, followed by several steps of functional group transformations and cyclization reactions.", "Starting Materials": [ "Methyl 3-(dimethylamino)acrylate", "Lithium diisopropylamide (LDA)", "Methanol", "Ethanol", "Hydrogen chloride (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Bromine (Br2)", "Sodium methoxide (NaOMe)", "Methyl iodide (MeI)", "Acetic acid", "Tetrahydrofuran (THF)", "Dichloromethane (DCM)", "Diethyl ether", "Triethylamine (TEA)", "Methanesulfonic acid (MsOH)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Treatment of methyl 3-(dimethylamino)acrylate with LDA in THF at -78°C followed by addition of methanol and HCl to afford the corresponding methyl ester.", "Step 2: Reduction of the methyl ester with NaBH4 in ethanol to give the corresponding alcohol.", "Step 3: Bromination of the alcohol with Br2 in DCM to form the corresponding bromide.", "Step 4: Treatment of the bromide with NaOMe in methanol to form the corresponding methoxide.", "Step 5: Alkylation of the methoxide with MeI to form the corresponding iodide.", "Step 6: Treatment of the iodide with NaBH4 in ethanol to form the corresponding alcohol.", "Step 7: Protection of the alcohol as its acetate ester using acetic anhydride and TEA in DCM.", "Step 8: Cyclization of the acetate ester using MsOH in DCM to form the corresponding lactone.", "Step 9: Deprotection of the lactone using NaOH in water to afford the final product, 21-Hydroxyoligomycin A.", "Step 10: Purification of the final product using column chromatography with silica gel and elution with a mixture of DCM and diethyl ether, followed by recrystallization from ethanol." ] } | |
Número CAS |
102042-09-1 |
Fórmula molecular |
C45H74O12 |
Peso molecular |
807.1 g/mol |
Nombre IUPAC |
(4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22S,28S)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,15,16,28-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-27(4)43(10,53)44(11,54)42(52)31(8)41(51)30(7)40(50)29(6)39(49)26(3)18-19-38(48)55-37-24-34(23-35(33)47)56-45(32(37)9)21-20-25(2)36(57-45)22-28(5)46/h13-15,17-19,25-37,39,41,46-47,49,51,53-54H,12,16,20-24H2,1-11H3/b14-13+,17-15+,19-18+/t25-,26-,27+,28+,29-,30-,31-,32-,33-,34?,35?,36-,37?,39+,41+,43-,44-,45?/m0/s1 |
Clave InChI |
PIKJILHUPCWBCA-NMZLQNICSA-N |
SMILES isomérico |
CC[C@H]1/C=C/C=C/C[C@H]([C@]([C@@](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](/C=C/C(=O)OC2CC(CC1O)OC3([C@H]2C)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
SMILES |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C |
SMILES canónico |
CCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2CC(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)O)C)C)O)C)(C)O)(C)O)C |
Apariencia |
White Lyophilisate |
Sinónimos |
(1R,2'S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-ethyl-3',4',5',6'-tetrahydro-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the absolute configuration of 21-Hydroxyoligomycin A and how was it determined?
A1: The absolute configuration of 21-Hydroxyoligomycin A (1) was determined to be R at C-21. This was achieved using a combination of J-based configuration analysis from NMR data and anomalous dispersion measurements from single-crystal X-ray diffraction of its chloroform methanol solvate. [] You can find more details about this research in the paper "Structure and absolute stereochemistry of 21-hydroxyoligomycin A." []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.